molecular formula C8H13N3S B2909656 N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide CAS No. 257880-77-6

N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide

Cat. No. B2909656
CAS RN: 257880-77-6
M. Wt: 183.27
InChI Key: RSNPMWAHSFCPGD-UHFFFAOYSA-N
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Description

N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide, also known as BCH, is a chemical compound with potential applications in scientific research. BCH is a hydrazine derivative that has been synthesized using various methods, including the reaction of bicyclo[2.2.1]hept-5-en-2-ylhydrazine with carbon disulfide.

Mechanism of Action

The mechanism of action of N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in the synthesis of GABA, a neurotransmitter that plays a role in the regulation of neuronal excitability. This compound may also act by inhibiting the activity of enzymes involved in the synthesis of prostaglandins, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and antinociceptive effects. This compound has also been shown to decrease the levels of prostaglandins in the brain, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models. However, there are also limitations to using this compound in lab experiments. This compound is not very soluble in water, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide. One direction is to further investigate the mechanism of action of this compound. Understanding the precise mechanism of action of this compound may lead to the development of more effective drugs based on this compound. Another direction is to investigate the potential of this compound as an anticancer agent. Further studies may reveal the precise mechanism by which this compound inhibits the growth of cancer cells, which may lead to the development of more effective anticancer drugs. Finally, future studies may investigate the potential of this compound as a treatment for other neurological disorders, such as anxiety and depression.

Synthesis Methods

N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide can be synthesized using various methods, including the reaction of bicyclo[2.2.1]hept-5-en-2-ylhydrazine with carbon disulfide. The reaction produces a yellow crystalline solid that can be purified using recrystallization. Other methods of synthesis include the reaction of bicyclo[2.2.1]hept-5-en-2-ylhydrazine with thiocarbonyl S-imide and the reaction of bicyclo[2.2.1]hept-5-en-2-ylhydrazine with carbon disulfide and sodium hydroxide.

Scientific Research Applications

N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide has potential applications in scientific research, particularly in the field of pharmacology. This compound has been shown to have anticonvulsant, antinociceptive, and antidepressant effects in animal models. This compound has also been studied for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

1-amino-3-(2-bicyclo[2.2.1]hept-5-enyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c9-11-8(12)10-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNPMWAHSFCPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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